Sub‑Nanomolar B‑Raf Enzyme Inhibition: Furo[2,3‑c]pyridine‑Based Indanone Oximes vs Thieno[2,3‑c]pyridine Scaffolds
The most active furo[2,3‑c]pyridine‑based indanone oxime, compound 29h, displayed an IC50 of 0.2 nM against B‑Raf kinase in an enzymatic assay [REFS‑1]. In a separate series, the best 4‑aminothienopyridine B‑Raf inhibitor exhibited an IC50 of 5.1 nM under comparable biochemical conditions [REFS‑2]. This represents a >25‑fold potency advantage for the furo[2,3‑c]pyridine scaffold.
| Evidence Dimension | B-Raf enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.2 nM (furo[2,3-c]pyridine indanone oxime 29h) |
| Comparator Or Baseline | 5.1 nM (4-aminothienopyridine B-Raf inhibitor) |
| Quantified Difference | >25-fold lower IC50 (higher potency) |
| Conditions | B-Raf enzymatic assay; recombinant kinase |
Why This Matters
For procurement decisions, the furo[2,3‑c]pyridine core enables access to B‑Raf inhibitors with substantially lower dosing requirements, a critical factor in lead selection.
- [1] Buckmelter, A.J.; Ren, L.; Laird, E.R. et al. The Discovery of furo[2,3‑c]pyridine‑based indanone oximes as potent and selective B‑Raf inhibitors. Bioorg. Med. Chem. Lett. 2011, 21, 1247‑1252. View Source
- [2] Ramurthy, S. et al. The discovery of potent and selective 4‑aminothienopyridines as B‑Raf kinase inhibitors. Bioorg. Med. Chem. Lett. 2008, 18, 4606‑4610. View Source
